Diphenylcarbodiimide

概述

描述

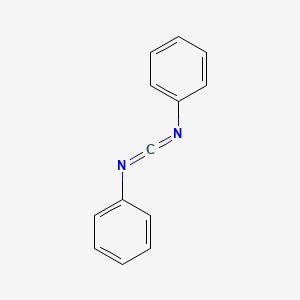

Diphenylcarbodiimide is an organic compound with the chemical formula (C₆H₅N=C=N-C₆H₅). It belongs to the class of carbodiimides, which are characterized by the presence of the functional group RN=C=NR. This compound is a versatile reagent used in various chemical reactions and industrial applications due to its unique reactivity and stability.

作用机制

Mode of Action

The mode of action of Diphenylcarbodiimide is largely dependent on the type of reaction it is involved in. For instance, in the reaction with phenyl glycidyl ether, this compound facilitates the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine .

Biochemical Pathways

It’s known to participate in various chemical reactions, potentially influencing multiple biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The result of this compound’s action is the formation of new compounds. For example, in the reaction with phenyl glycidyl ether, it results in the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine .

生化分析

Biochemical Properties

Diphenylcarbodiimide has been found to play a role in the carboxylation of active methylene compounds . This reaction involves the use of this compound and potassium carbonate in dimethyl sulfoxide at room temperature and atmospheric pressure . The reaction proceeds even in the absence of carbon dioxide, but the carboxylation easily proceeds in a carbon dioxide atmosphere .

Cellular Effects

Its role in the carboxylation of active methylene compounds suggests that it may influence cellular processes related to carbon dioxide metabolism .

Molecular Mechanism

From a bonding perspective, carbodiimides, including this compound, are isoelectronic with carbon dioxide . Three principal resonance structures describe carbodiimides: RN=C=NR ↔ RN + ≡C-N − R ↔ RN − -C≡N + R . The N=C=N core is relatively linear and the C-N=C angles approach 120° .

Temporal Effects in Laboratory Settings

Its role in the carboxylation of active methylene compounds suggests that it may have a temporal effect on this biochemical reaction .

Metabolic Pathways

Its role in the carboxylation of active methylene compounds suggests that it may be involved in carbon dioxide metabolism .

准备方法

Synthetic Routes and Reaction Conditions

Diphenylcarbodiimide can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with a phosphorus-based catalyst, such as 3-methyl-1-phenylphospholene 1-oxide, in an inert solvent like ortho-dichlorobenzene . The reaction is typically carried out at elevated temperatures (40-80°C) and monitored by the evolution of carbon dioxide .

Another method involves the dehydrosulfurization of thioureas using reagents like mercuric oxide . This reaction can be conducted in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic conversion of phenyl isocyanate. The process involves the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity . The product is typically purified by distillation under reduced pressure to remove any impurities and obtain a clear, water-white oil .

化学反应分析

Types of Reactions

Diphenylcarbodiimide undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles in the presence of catalysts to form guanidines.

Addition Reactions: It can react with phenyl glycidyl ether to form 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine.

Common Reagents and Conditions

Catalysts: Phosphine oxides, acids, and other catalysts are commonly used to facilitate reactions involving this compound

Major Products

Guanidines: Formed through substitution reactions with nucleophiles.

Iminooxazolidines: Formed through addition reactions with epoxides like phenyl glycidyl ether.

科学研究应用

Organic Synthesis

Role as a Crosslinker and Reagent

Diphenylcarbodiimide is primarily used as a coupling agent in peptide synthesis and a crosslinker in polymer chemistry. Its ability to activate carboxylic acids for nucleophilic attack makes it invaluable in forming amide bonds. The mechanism involves the formation of an O-acylisourea intermediate, which subsequently reacts with an amine to yield the desired amide product.

Case Study: Peptide Synthesis

In peptide synthesis, DPCD facilitates the formation of peptide bonds between amino acids. For example, it has been successfully employed in synthesizing cyclic peptides, demonstrating its efficiency in promoting reactions that would otherwise require harsher conditions or longer reaction times.

Polymer Chemistry

Enhancement of Mechanical Properties

DPCD is extensively used in the polymer industry to improve the mechanical properties and thermal stability of various polymers, including polyurethanes, polyesters, and polyamides. By acting as a crosslinking agent, it enhances the structural integrity of these materials.

| Polymer Type | Application | Effect of DPCD |

|---|---|---|

| Polyurethanes | Adhesives and coatings | Improved tensile strength |

| Polyesters | Fibers and films | Enhanced thermal stability |

| Polyamides | Engineering plastics | Increased impact resistance |

Bioconjugation

Formation of Covalent Bonds

In biochemistry, DPCD is utilized for bioconjugation processes where it facilitates the formation of stable covalent bonds between biomolecules. This property is particularly useful in drug delivery systems where targeted delivery is crucial.

Case Study: Antibody-Drug Conjugates

DPCD has been employed in the synthesis of antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via stable amide bonds, researchers have developed targeted therapies for cancer treatment that minimize off-target effects while maximizing therapeutic efficacy.

Environmental Applications

Role in Carbon Dioxide Utilization

Recent studies have highlighted DPCD's role in facilitating carboxylation reactions that incorporate carbon dioxide into organic compounds. This application is significant for developing sustainable chemical processes aimed at reducing greenhouse gas emissions.

| Reaction Type | Substrate | Product |

|---|---|---|

| Carboxylation | Active methylene compounds | Various carboxylic acids |

| Synthesis of heterocycles | Aminoazirines | Imidazolidines |

Comparison with Other Carbodiimides

This compound can be compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). Each compound has unique properties that make them suitable for specific applications:

| Carbodiimide Type | Main Use | Advantages |

|---|---|---|

| This compound (DPCD) | General organic synthesis | Versatile with various nucleophiles |

| Dicyclohexylcarbodiimide (DCC) | Peptide synthesis | High reactivity |

| Diisopropylcarbodiimide (DIC) | Organic reactions requiring low steric hindrance | Better solubility |

相似化合物的比较

Diphenylcarbodiimide can be compared with other carbodiimides such as dicyclohexylcarbodiimide and diisopropylcarbodiimide . While all these compounds share the RN=C=NR functional group, they differ in their reactivity, stability, and applications. For example:

Dicyclohexylcarbodiimide: Commonly used in peptide synthesis due to its high reactivity and ability to form stable amide bonds.

Diisopropylcarbodiimide: Preferred in certain organic synthesis reactions for its lower steric hindrance and higher solubility in organic solvents.

This compound is unique in its ability to form stable products with a wide range of nucleophiles, making it a versatile reagent in both research and industrial applications.

生物活性

Diphenylcarbodiimide (DPC) is a versatile compound widely utilized in organic synthesis, particularly as a coupling agent in peptide synthesis and as a crosslinker in polymer chemistry. Its biological activity is significant, influencing various biochemical processes and applications. This article delves into the biological activity of DPC, supported by recent research findings, case studies, and data tables.

DPC is characterized by its unique structure, which consists of two phenyl groups attached to a central carbodiimide functional group. This configuration allows DPC to act effectively as a dehydrating agent in the formation of amide bonds. The mechanism involves the activation of carboxylic acids to form reactive O-acylisourea intermediates, which can subsequently react with amines to yield amides.

Reaction Mechanism Overview

- Activation of Carboxylic Acid : DPC reacts with carboxylic acids to form O-acylisourea.

- Nucleophilic Attack : Amines attack the activated carbonyl group, leading to the formation of an amide bond.

- Release of Byproducts : The reaction typically releases urea as a byproduct.

1. Peptide Synthesis

DPC is extensively used in peptide synthesis due to its ability to facilitate the formation of peptide bonds under mild conditions. It is particularly advantageous for synthesizing peptides that are sensitive to harsh reaction conditions.

- Case Study : In a study evaluating various coupling agents for peptide synthesis, DPC demonstrated superior yields and purity compared to traditional methods using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

2. Crosslinking Agent

In polymer chemistry, DPC serves as an effective crosslinking agent, enhancing the mechanical properties and thermal stability of polymers.

- Research Findings : A recent study highlighted that incorporating DPC into polymer matrices resulted in improved tensile strength and elasticity, making it suitable for applications in biomedical devices .

Toxicity and Safety Considerations

While DPC is valuable in various applications, its toxicity profile necessitates careful handling. Studies indicate that DPC can cause skin irritation and respiratory issues upon exposure. Therefore, appropriate safety measures should be implemented when working with this compound.

Table 1: Summary of Biological Activities of this compound

属性

InChI |

InChI=1S/C13H10N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMESPBFFDMPSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060746 | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-16-2 | |

| Record name | N,N′-Methanetetraylbis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbodiimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Diphenylcarbodiimide?

A1: The molecular formula of this compound is C13H10N2, and its molecular weight is 194.23 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including IR, 1H NMR, and 13C NMR. [, , , ] For instance, the characteristic infrared absorption bands of tetrazoles, often synthesized using this compound, appear between 1640-1335 cm-1 and 1200-900 cm-1. []

Q3: What is the role of this compound in carboxylation reactions?

A3: this compound can act as a catalyst in carboxylation reactions, facilitating the incorporation of carbon dioxide into active methylene compounds. [, , ] This catalytic activity is thought to mimic the function of biotin in biological systems. [, ]

Q4: How does this compound participate in the synthesis of heterocycles?

A4: this compound is a versatile reagent for synthesizing various heterocyclic compounds. It readily undergoes cycloaddition reactions with a variety of substrates, including aminoazirines, to yield imidazolidines, acrylamidines, and imidazolines. [] Additionally, it can react with 1,2,4-thiadiazol-3-ones to form triphenylphosphonio-thiobenzimidazolates, releasing isocyanate as a byproduct. []

Q5: What role does this compound play in the synthesis of phosphate anthelmintics?

A6: this compound is employed in the synthesis of novel phosphate anthelmintics, specifically alkyl 2,2-dichlorovinyl methyl phosphates. [] These compounds exhibit significant activity against various parasitic worms, including Nippostrongylus brazilensis, Hymenolepis nana, and Syphacia obvelata. []

Q6: How does the stability of N-acylureas, formed during reactions with this compound, vary with the reacting carboxylic acid?

A7: The stability of N-acylureas formed from the reaction of this compound with carboxylic acids depends on the strength of the parent carboxylic acid. Stronger acids lead to faster formation and dissociation of N-acylureas. [] Furthermore, N-acylureas derived from aromatic carbodiimides are less thermally stable than those derived from aliphatic carbodiimides. []

Q7: How do temperature and pressure influence the reactivity of this compound?

A8: Temperature and pressure significantly impact this compound's reactivity. At high temperatures (above 60 °C), N-acylureas derived from this compound can dissociate into isocyanates and amides. [] Additionally, at elevated pressures (16 kbar) and temperatures (275 °C or higher), this compound can be formed from phenyl isocyanate, with carbon dioxide as a byproduct. []

Q8: Have computational methods been applied to study this compound and its reactions?

A9: While the provided research excerpts don't explicitly detail computational studies on this compound, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of related lutetacyclopentadiene complexes with this compound, elucidating the reaction mechanisms and product formations. []

Q9: How do structural modifications of this compound affect its reactivity with aminoazirines?

A10: Substituents on this compound directly influence its regioselective reactivity with aminoazirines. Alkyl(sulfonyl)carbodiimides can react via either of their carbon-nitrogen double bonds, leading to different product distributions. [] This highlights the importance of substituent effects on the reaction pathway and the resulting heterocycle formation.

Q10: Are there any alternatives to this compound in specific reactions?

A29: Depending on the specific reaction, alternatives to this compound do exist. For example, dicyclohexylcarbodiimide can be used in some cases, although its reactivity might differ. [] Similarly, in the synthesis of phosphate anthelmintics, alternative reagents like SOCl2 can be used to prepare vinyl pyrophosphates, key intermediates in the synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。